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An In-depth Technical Guide to the Physical and Chemical Properties of Ergonovine

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The term "**Ergonine**" does not correspond to a recognized chemical compound in scientific literature. This guide details the properties of Ergonovine, a closely related and likely intended subject of inquiry. Ergonovine, also known as ergometrine, is a well-documented ergot alkaloid with significant pharmacological applications.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ergonovine, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with detailed experimental protocols and visual representations of its biological interactions.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Ergonovine are summarized below. These properties are crucial for its handling, formulation, and analysis.



Property	Value
Molecular Formula	C19H23N3O2
Molecular Weight	325.412 g/mol [1]
IUPAC Name	(6aR,9R)-N-((S)-1-Hydroxypropan-2-yl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1]
CAS Number	60-79-7[1]
Appearance	White solid.[2]
Storage Temperature	Recommended at -20°C as it may be heat sensitive.[2]
Stability	Ergonovine maleate darkens with age and upon exposure to light.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the properties of Ergonovine. Below are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a standard method for determining the purity and degradation of Ergonovine in pharmaceutical formulations.

- Objective: To quantify the amount of active Ergonovine and its degradation products in a sample.
- Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
- Methodology:
 - Sample Preparation: Tablets containing Ergonovine maleate are crushed and dissolved in a suitable solvent, followed by filtration to remove insoluble excipients.[3]



- Column: A reverse-phase C18 column is commonly employed.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase. The exact ratio can be optimized to achieve good separation.
- Detection: The UV detector is set to a wavelength where Ergonovine shows maximum absorbance.
- Quantification: The concentration of Ergonovine is determined by comparing the peak area of the sample to that of a known standard.

Fluorometric Determination in Pharmaceutical Preparations

Fluorometry offers a sensitive method for the quantification of Ergonovine.

- Objective: To determine the concentration of Ergonovine maleate in tablets and injections.
- Methodology:
 - Sample Preparation: The sample undergoes a column cleanup followed by a shakeout procedure.
 - Extraction: The ether eluate is extracted.
 - Measurement: The fluorescence of the resulting solution is measured using a fluorometer.
 The intensity of fluorescence is proportional to the concentration of Ergonovine.

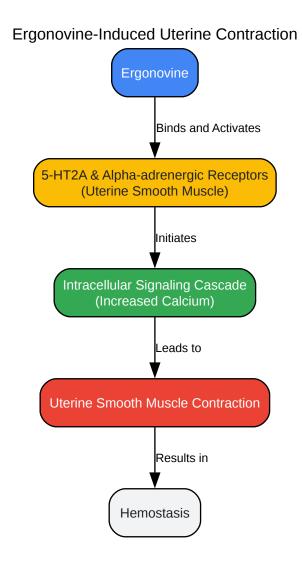
Signaling Pathways and Mechanism of Action

Ergonovine exerts its pharmacological effects by interacting with several receptor systems. It is known to be an agonist at certain serotonin, dopamine, and alpha-adrenergic receptors.[1] Its primary clinical use is as an oxytocic agent to induce uterine contractions and prevent postpartum hemorrhage.[4][5]

Uterine Contraction Pathway



Ergonovine directly stimulates the smooth muscle of the uterus, leading to strong and frequent contractions.[4][5] This action is crucial for preventing bleeding after childbirth.



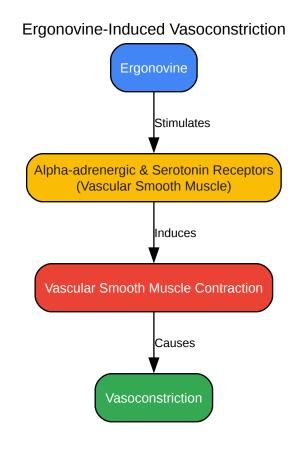
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Caption: Ergonovine's mechanism for inducing uterine contractions.

Vasoconstriction Pathway

Ergonovine also causes the constriction of blood vessels by acting on alpha-adrenergic and serotonin receptors in vascular smooth muscle.[4][5]





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Caption: Pathway of Ergonovine-induced vasoconstriction.

Related Compounds

It is worth noting that Ergonovine belongs to the family of ergot alkaloids, which includes other pharmacologically active compounds such as Ergotamine. Ergotamine is structurally more complex and is primarily used in the treatment of migraine headaches due to its potent vasoconstrictive properties on cranial blood vessels.[6][7][8] While both compounds share a common ergoline structure and interact with similar receptor systems, their distinct chemical structures lead to different pharmacological profiles and clinical applications.[9]



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Ergonovine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15179150#physical-and-chemical-properties-of-ergonine]

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